
1H-Pyrrole-3,4-dicarboxylic acid, 2,2'-dithiobis(5-amino-, tetraethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of dicarboxylic acid and dithiobis(5-amino) groups further enhances its chemical reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through the Paal-Knorr synthesis, followed by the introduction of carboxylic acid groups via oxidation reactions. The dithiobis(5-amino) groups are then incorporated through nucleophilic substitution reactions, and finally, the esterification process is carried out to obtain the tetraethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The final product is purified through techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(5-amino) groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiobis(5-amino) groups can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,5-dicarboxylic acid
- 1H-Pyrrole-2,3-dicarboxylic acid
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dicarboxylic acid and dithiobis(5-amino) groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
38187-04-1 |
|---|---|
分子式 |
C20H26N4O8S2 |
分子量 |
514.6 g/mol |
IUPAC 名称 |
diethyl 2-amino-5-[[5-amino-3,4-bis(ethoxycarbonyl)-1H-pyrrol-2-yl]disulfanyl]-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H26N4O8S2/c1-5-29-17(25)9-11(19(27)31-7-3)15(23-13(9)21)33-34-16-12(20(28)32-8-4)10(14(22)24-16)18(26)30-6-2/h23-24H,5-8,21-22H2,1-4H3 |
InChI 键 |
DVIVZYXVJSOTBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)SSC2=C(C(=C(N2)N)C(=O)OCC)C(=O)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


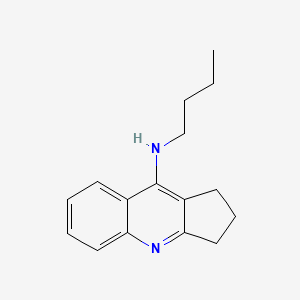

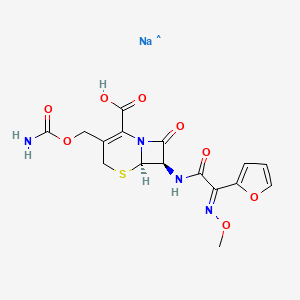
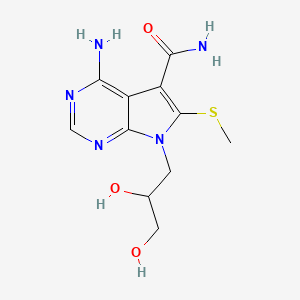
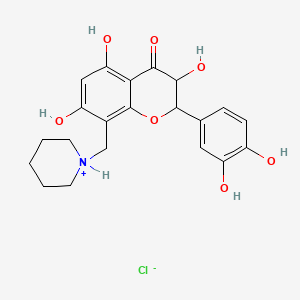
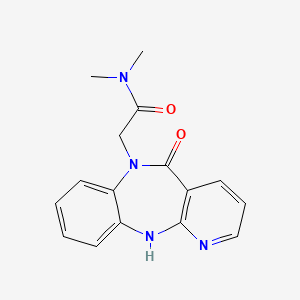
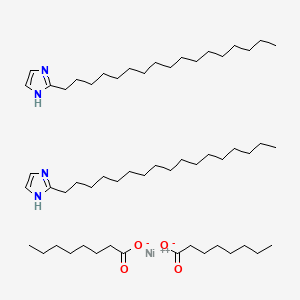

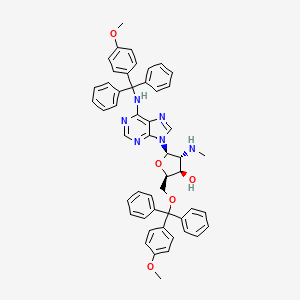

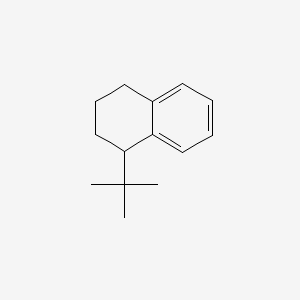
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)

